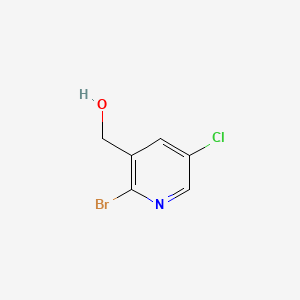

(2-Bromo-5-chloropyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-5-chloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMSIEWNWZBDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Chloropyridin 3 Yl Methanol

Retrosynthetic Analysis of (2-Bromo-5-chloropyridin-3-yl)methanol

A retrosynthetic analysis of the target molecule, this compound, suggests several viable synthetic pathways. The primary disconnection involves the hydroxymethyl group at the C-3 position, which can be envisioned as being derived from a more stable carboxylic acid or ester functionality. This leads to the key intermediate, 2-bromo-5-chloronicotinic acid or its corresponding ester.

Further disconnection of the carbon-halogen bonds points towards a pyridine (B92270) or a substituted pyridine precursor. The sequence of halogenation is a critical consideration. Introducing the chlorine atom at the 5-position of a 2-substituted pyridine derivative, or vice-versa, requires careful selection of reagents and reaction conditions to achieve the desired regioselectivity. One plausible route begins with a commercially available aminopyridine, which can undergo diazotization and subsequent halogenation.

Therefore, two primary retrosynthetic routes can be proposed:

Route A: this compound <- 2-Bromo-5-chloro-3-formylpyridine <- 2-Bromo-5-chloropyridine <- 2-Amino-5-chloropyridine.

Route B: this compound <- 2-Bromo-5-chloronicotinic acid <- A suitably substituted pyridine precursor.

Approaches for the Introduction and Selective Functionalization of Halogens on Pyridine Rings

The introduction of bromine and chlorine atoms onto the pyridine ring at specific positions is a pivotal aspect of the synthesis of this compound. The electron-deficient nature of the pyridine ring necessitates specific strategies to achieve regioselective halogenation.

Strategic Halogenation Protocols in Pyridine Synthesis

The synthesis of halopyridines is crucial for the preparation of a wide array of pharmaceuticals and agrochemicals. Direct halogenation of pyridine itself is often challenging and can lead to a mixture of products. Therefore, the use of pre-functionalized pyridines or pyridine N-oxides is a common strategy to control the position of halogenation. For instance, pyridine N-oxides can be halogenated with high regioselectivity to yield 2-halo-substituted pyridines nih.gov.

A powerful method for introducing a bromine atom onto an aromatic ring, including pyridine, is the Sandmeyer reaction wikipedia.orgorganic-chemistry.orgnih.gov. This reaction involves the diazotization of an amino group, followed by treatment with a copper(I) bromide solution to introduce the bromine atom wikipedia.org. This method is particularly useful for introducing bromine at positions that are not easily accessible through direct electrophilic halogenation.

Regioselective Halogenation of Pyridine Precursors

The synthesis of the target molecule requires the specific placement of a bromine atom at the 2-position and a chlorine atom at the 5-position. A common starting material for such a substitution pattern is 2-amino-5-chloropyridine, which is commercially available guidechem.comgoogle.com.

The synthesis of 2-bromo-5-chloropyridine can be achieved from 2-amino-5-chloropyridine via a Sandmeyer reaction. The amino group is first converted to a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrobromic acid. The subsequent addition of copper(I) bromide facilitates the replacement of the diazonium group with a bromine atom chemicalbook.com. It has been noted that the temperature of the Sandmeyer reaction can be critical, as higher temperatures can lead to the displacement of the existing chlorine atom by bromide researchgate.net.

The regioselectivity of halogenation can also be influenced by the directing effects of existing substituents on the pyridine ring. For instance, the halogenation of activated pyridines, such as those bearing amino or hydroxy groups, can be achieved with high regioselectivity using reagents like N-bromosuccinimide (NBS) researchgate.net.

Formation of the Hydroxymethyl Group at the Pyridine 3-Position

The final key transformation in the synthesis of this compound is the introduction of the hydroxymethyl group at the 3-position of the dihalogenated pyridine ring. This can be accomplished through several methods, primarily involving the reduction of a carboxylic acid or an ester, or through the reaction of an organometallic reagent with a suitable electrophile.

Reductive Functionalization of Carboxylic Acid or Ester Precursors

A reliable method for generating the hydroxymethyl group is the reduction of a carboxylic acid or its corresponding ester. The precursor, 2-bromo-5-chloronicotinic acid, can be synthesized and then reduced to the desired alcohol.

The reduction of carboxylic acids to primary alcohols can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reagent is highly effective for the reduction of both carboxylic acids and esters.

| Precursor | Reducing Agent | Product |

| 2-Bromo-5-chloronicotinic acid | Lithium aluminum hydride (LiAlH₄) | This compound |

| Methyl 2-bromo-5-chloronicotinate | Lithium aluminum hydride (LiAlH₄) | This compound |

| Ethyl 2-bromo-5-chloronicotinate | Lithium aluminum hydride (LiAlH₄) | This compound |

Table 1: Reductive Functionalization of Carboxylic Acid and Ester Precursors

Organometallic Reagent-Mediated Transformations (e.g., Grignard, Organolithium Chemistry)

An alternative approach to the hydroxymethyl group involves the use of organometallic reagents. This can be achieved through a lithium-halogen exchange reaction on a dihalopyridine, followed by quenching with formaldehyde. For instance, treatment of 2,5-dibromopyridine with a strong base like n-butyllithium can selectively replace one of the bromine atoms with lithium, which can then react with formaldehyde to introduce the hydroxymethyl group after an aqueous workup orgsyn.orgwikipedia.orgias.ac.inharvard.edu.

Another strategy involves the reaction of a Grignard reagent with a suitable electrophile. For example, a Grignard reagent can be prepared from a bromopyridine derivative and then reacted with formaldehyde.

| Organometallic Reagent | Electrophile | Product |

| 2-Bromo-5-chloro-3-lithiopyridine | Formaldehyde (HCHO) | This compound |

| 3-Grignard reagent of 2-bromo-5-chloropyridine | Formaldehyde (HCHO) | This compound |

Table 2: Organometallic Reagent-Mediated Transformations

Stepwise and Convergent Synthesis Routes to this compound

Synthesis from Substituted Aminopyridines

A plausible stepwise synthetic pathway to this compound can be envisioned starting from readily available substituted aminopyridines. This multi-step approach involves the sequential introduction of the bromo, chloro, and hydroxymethyl functional groups onto the pyridine ring through a series of well-established chemical transformations. One such hypothetical route commences with 2-amino-5-chloropyridine.

The initial step involves the bromination of 2-amino-5-chloropyridine to introduce a bromine atom at the 3-position of the pyridine ring. This can be achieved using a suitable brominating agent. Following bromination, the amino group can be transformed into a bromine substituent via a Sandmeyer-type reaction. This two-step sequence yields 2,3-dibromo-5-chloropyridine. The next critical step is the selective introduction of a hydroxymethyl group at the 3-position. This can be accomplished through a metal-halogen exchange reaction at the more reactive 3-position, followed by quenching with a suitable electrophile like formaldehyde. It is important to note that achieving high regioselectivity in this step can be challenging.

An alternative, and potentially more controlled, approach from an aminopyridine precursor would involve starting with 2-amino-5-chloropyridine and first introducing a carboxyl group or its derivative at the 3-position. This could be achieved through metallation and subsequent carboxylation. The resulting 2-amino-5-chloro-3-pyridinecarboxylic acid could then undergo a Sandmeyer reaction to replace the amino group with a bromine atom, affording 2-bromo-5-chloronicotinic acid. The final step would be the reduction of the carboxylic acid to the corresponding alcohol, this compound.

A summary of a proposed synthetic sequence starting from 2-amino-5-chloropyridine is presented in the table below.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Amino-5-chloropyridine | 1. Acetic Anhydride (Protection) 2. N-Bromosuccinimide (NBS), Acetonitrile | 2-Acetamido-3-bromo-5-chloropyridine |

| 2 | 2-Acetamido-3-bromo-5-chloropyridine | 1. HBr, NaNO2 (Sandmeyer Reaction) 2. CuBr | 2,3-Dibromo-5-chloropyridine |

| 3 | 2,3-Dibromo-5-chloropyridine | 1. n-BuLi, THF, -78 °C (Selective Lithiation) 2. Formaldehyde (HCHO) 3. Aqueous Workup | This compound |

This table outlines a plausible synthetic route; specific reaction conditions may require optimization.

Novel Methodologies for Pyridine Derivative Construction

More contemporary and convergent synthetic strategies for constructing highly substituted pyridine derivatives like this compound often rely on the functionalization of a pre-existing, suitably substituted pyridine core. A key intermediate in such an approach is 2-bromo-5-chloronicotinic acid or its ester derivatives. The synthesis of this intermediate can be achieved through various methods, followed by a straightforward reduction to the target alcohol.

One efficient method to access 2-bromo-5-chloronicotinic acid involves the diazotization of 2-amino-5-chloronicotinic acid, followed by a Sandmeyer reaction with a bromide source. Alternatively, direct halogenation of nicotinic acid derivatives can also be employed, though regioselectivity can be a concern.

Once the 2-bromo-5-chloronicotinic acid is obtained, it can be converted to the target this compound through reduction. Several reducing agents are suitable for this transformation, including lithium aluminum hydride (LiAlH4) or borane complexes like BH3·THF. The choice of reducing agent will depend on the presence of other functional groups in the molecule and the desired reaction conditions. Esterification of the nicotinic acid followed by reduction of the resulting ester is another common and effective strategy.

This convergent approach, which focuses on the late-stage reduction of a highly functionalized pyridine intermediate, is often more efficient and higher-yielding than a lengthy stepwise synthesis.

The key transformation in this convergent synthesis is detailed in the table below.

| Reaction | Substrate | Reagents and Conditions | Product |

| Reduction | 2-Bromo-5-chloronicotinic acid | 1. Thionyl Chloride (SOCl2) to form the acid chloride 2. Sodium borohydride (NaBH4) in a suitable solvent (e.g., THF/Methanol) | This compound |

| Reduction | Methyl 2-bromo-5-chloronicotinate | Lithium aluminum hydride (LiAlH4) in an ethereal solvent (e.g., THF, Diethyl ether) at low temperature. | This compound |

This table illustrates common reduction methods for the final step of the convergent synthesis.

Reactivity and Chemical Transformations of 2 Bromo 5 Chloropyridin 3 Yl Methanol

Transformations at the Bromine Atom

The bromine atom at the C2 position of (2-Bromo-5-chloropyridin-3-yl)methanol is the most labile site for several important chemical transformations. Its reactivity is enhanced by the electron-withdrawing nature of the pyridine (B92270) ring nitrogen. This section details the primary reactions occurring at this position.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent at the C2 position of the pyridine ring is an excellent handle for such transformations. nih.gov These reactions typically involve the oxidative addition of the aryl bromide to a Palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

The Suzuki-Miyaura coupling is a widely used reaction for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester. nih.gov For substrates similar to this compound, such as other 2-bromopyridines, these couplings are highly effective. nih.govresearchgate.net The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. nih.govtcichemicals.com

A general protocol for the Suzuki-Miyaura coupling of a 2-bromopyridine (B144113) derivative involves a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand and base is critical for achieving high yields. Potassium fluoride (B91410) (KF) has been shown to be an effective base in these couplings. nih.gov The reaction is typically carried out in a solvent like 1,4-dioxane. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

| Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / Tri-tert-butylphosphonium tetrafluoroborate | KF | 1,4-Dioxane | Ambient | 74-82% | nih.gov |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90°C | High | researchgate.net |

| [Pd(PPh₃)₄] | K₃PO₄ | 1,4-Dioxane | 80°C | 68-79% | researchgate.net |

| Pd(dppf)Cl₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100°C | 80-97% | nih.gov |

This table presents generalized conditions from studies on similar substrates and is for illustrative purposes.

The Mizoroki-Heck reaction enables the formation of a new carbon-carbon bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is particularly useful for the synthesis of substituted styrenes and acrylates. The reaction of 3-bromopyridine (B30812) with terminal olefins like acrylates or styrenes has been demonstrated to proceed efficiently, suggesting that the C2-bromo position of this compound would be similarly reactive. rsc.org

The success of the Heck reaction often relies on the specific catalyst system and reaction conditions. Phosphine-free catalyst systems, such as those using N-heterocyclic carbenes (NHCs) or quinoline-8-carboxylates, have been developed to improve efficiency and stability. organic-chemistry.org Supramolecular catalyst systems have also been employed to boost reaction activity at high temperatures. rsc.org

Table 2: Example Conditions for Heck Coupling of Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature | Note | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | None | NaOAc | NMP | 130°C | Supramolecular catalyst with Zn-porphyrin | rsc.org |

| Palladacycle | Phosphine mono-ylide | Na₂CO₃ | NMP/H₂O | 130°C | Low catalyst loading (10 ppm) | organic-chemistry.org |

| Pd(L-proline)₂ | None | K₂CO₃ | Water | Microwave | Green chemistry approach | organic-chemistry.org |

This table presents generalized conditions from studies on similar substrates and is for illustrative purposes.

Beyond the Suzuki and Heck reactions, the bromine atom on the pyridine ring can participate in a variety of other palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of diverse functionalities.

Stille Coupling: This reaction couples the aryl bromide with an organostannane reagent. It is known for its tolerance of a wide range of functional groups, although the toxicity of tin reagents is a drawback. nih.gov Novel palladium catalysts have been developed to improve the efficiency of Stille reactions. rsc.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. It is the most common method for synthesizing arylalkynes.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. It is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. nih.gov

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile to couple with the aryl bromide. While very effective, its application can be limited by the functional group incompatibility of the highly reactive Grignard reagents. nih.gov

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an electron-deficient aromatic ring with a nucleophile. masterorganicchemistry.com In many activated aryl systems, the typical leaving group reactivity order is F > Cl > Br > I, which is considered evidence for a mechanism where the rate-determining step is the initial nucleophilic attack. nih.gov

However, studies on the reaction of 2-substituted N-methylpyridinium ions with the nucleophile piperidine (B6355638) in methanol (B129727) have revealed a different reactivity pattern. nih.govrsc.org In this specific context, the reactivity of the halogens is approximately equal (2-F ≈ 2-Cl ≈ 2-Br ≈ 2-I). nih.govrsc.org This observation indicates that the standard SNAr mechanism, with rate-controlling nucleophile addition, is not operative. nih.gov Instead, the reaction proceeds through a mechanism where the rate is determined by the deprotonation of the addition intermediate by a second molecule of the nucleophile. nih.govrsc.org The mechanism is proposed to involve a barrier-free deprotonation accompanied by the simultaneous loss of the leaving group for Cl, Br, and I. rsc.org

Table 3: Kinetic Parameters for Nucleophilic Substitution of 2-Substituted N-methylpyridinium Ions with Piperidine in Methanol

| 2-Substituent | k₃ (M⁻²s⁻¹) at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| 2-Fluoro | 0.024 | 14.8 | -19.3 |

| 2-Chloro | 0.023 | 12.0 | -28.6 |

| 2-Bromo | 0.023 | 11.2 | -31.3 |

| 2-Iodo | 0.016 | 11.8 | -30.0 |

Source: Adapted from J. Org. Chem. 1982, 47 (23), pp 4534–4538. nih.gov Note: Data is for N-methylpyridinium ions, a related substrate class.

Metal-halogen exchange is a fundamental transformation for converting aryl halides into potent organometallic nucleophiles, which can then be trapped with various electrophiles. Performing this exchange on substrates containing acidic protons, such as the hydroxymethyl group in this compound, is challenging because common organolithium reagents will preferentially deprotonate the acidic group rather than perform the exchange. nih.gov

A methodology has been developed to overcome this limitation for bromoheterocycles bearing substituents with acidic protons. This protocol uses a combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi). The initial treatment with i-PrMgCl forms a magnesium alkoxide, protecting the acidic proton. The subsequent addition of n-BuLi then selectively performs the bromine-lithium exchange at a low temperature. nih.gov This method avoids cryogenic conditions often required for such transformations and provides a practical route to functionalized organometallic intermediates from substrates like this compound. nih.gov The resulting organometallic species can then be used in subsequent reactions, such as quenching with an electrophile to introduce a new substituent.

Table 4: Conditions for Selective Bromine-Metal Exchange on Substrates with Acidic Protons

| Step | Reagent | Stoichiometry (equiv.) | Solvent | Temperature | Purpose | Reference |

|---|---|---|---|---|---|---|

| 1 | i-PrMgCl | 1.0 | THF | 0°C | Protection of acidic proton | nih.gov |

| 2 | n-BuLi | 2.0 | THF | -20°C | Selective Br-Li exchange | nih.gov |

| 3 | Electrophile (e.g., DMF) | Varies | THF | -20°C to rt | Formation of new C-C bond | nih.gov |

Source: Adapted from Molecules 2017, 22(11), 1833. nih.gov This table outlines a general protocol developed for substrates with similar challenges.

Palladium-Catalyzed Cross-Coupling Reactions

Transformations at the Chlorine Atom

The chlorine atom at the 5-position of the pyridine ring is a site for potential nucleophilic substitution, although its reactivity is generally lower than that of the bromine atom at the 2-position.

Comparative Reactivity and Selective Functionalization of Halogen Atoms

In dihalogenated pyridines, the relative reactivity of the halogen atoms in nucleophilic substitution reactions is influenced by their position on the ring and their intrinsic properties as leaving groups. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity order is I > Br > Cl. For a compound like 2-bromo-5-chloropyridine, the bromine at the 2-position is typically more susceptible to substitution than the chlorine at the 5-position. This is due to the greater lability of the C-Br bond compared to the C-Cl bond and the activation of the 2-position by the adjacent nitrogen atom.

However, this inherent reactivity can be modulated to achieve selective functionalization. For instance, in palladium-catalyzed cross-coupling reactions of dihalogenated N-heteroarenes, while halides adjacent to the nitrogen are conventionally more reactive, the choice of ligand can reverse this selectivity. nih.govnih.gov For example, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov This principle of ligand-controlled selectivity could potentially be applied to achieve substitution at the C5-chloro position of this compound, leaving the C2-bromo position intact for subsequent transformations. The ability to switch the site-selectivity by altering the Pd/ligand ratio and the use of specific salt additives has also been demonstrated, providing a toolkit for chemists to direct the reaction to the desired halogen. whiterose.ac.ukacs.org

Catalyzed Nucleophilic Substitution Pathways

Catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the chlorine-substituted position. While the bromine at the 2-position is generally more reactive, specific conditions can favor substitution at the C5-chloro position.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the halopyridine with an organoboron reagent in the presence of a palladium catalyst and a base. While this reaction would preferentially occur at the C-Br bond, careful selection of the catalyst, ligand, and reaction conditions can influence the selectivity. nih.govresearchgate.netlibretexts.org For instance, in related systems, it has been shown that the choice of palladium precatalyst and ligand can be critical in directing the selectivity of the coupling reaction. figshare.com

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of aminopyridine derivatives. This palladium-catalyzed reaction couples the halopyridine with an amine. nih.govchemspider.comresearchgate.netnih.govresearchgate.net Similar to the Suzuki coupling, the selectivity between the bromine and chlorine atoms can be a challenge, but conditions can be optimized to favor reaction at one site over the other. Practical methods for the amination of 2-bromopyridines have been developed, which could be adapted for reactions at the C5-chloro position under specific catalytic systems. nih.gov

Reactions of the Hydroxymethyl Functional Group

The hydroxymethyl group at the 3-position is a versatile handle for a variety of chemical transformations, allowing for the introduction of different functional groups and the extension of the carbon skeleton.

Oxidation Reactions to Carbonyl Derivatives

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. A common and mild reagent for the oxidation of benzylic and heterocyclic alcohols to aldehydes is manganese dioxide (MnO₂). This reagent is known for its selectivity in oxidizing allylic and benzylic alcohols without affecting other functional groups, making it suitable for a substrate with sensitive halogen substituents. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in an inert solvent like dichloromethane, chloroform, or ethyl acetate.

| Product | Reagent | Solvent |

| 2-Bromo-5-chloropyridine-3-carbaldehyde | Manganese Dioxide (MnO₂) | Dichloromethane |

| 2-Bromo-5-chloropyridine-3-carboxylic acid | Stronger oxidizing agents (e.g., KMnO₄) | Varies |

Esterification and Etherification Reactions

The hydroxymethyl group can readily undergo esterification and etherification to produce a variety of derivatives.

Esterification can be achieved through reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. google.commasterorganicchemistry.com Alternatively, for a more reactive approach, an acyl chloride can be used in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct.

Etherification can be accomplished via the Williamson ether synthesis. nih.govwhiterose.ac.ukfigshare.comnih.govchemspider.com This involves deprotonating the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether.

| Reaction Type | Reagents | Product Class |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Esterification | Acyl Chloride, Base | Ester |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether |

Substitution Reactions for Further Derivatization

The hydroxyl group of the hydroxymethyl moiety can be substituted to introduce other functional groups, most notably a halogen, which can then serve as a leaving group for further nucleophilic substitutions.

A common method for converting a primary alcohol to a primary alkyl chloride is by treatment with thionyl chloride (SOCl₂). pku.edu.cnmasterorganicchemistry.comdoubtnut.comkthmcollege.ac.inlibretexts.org The reaction typically proceeds via an SN2 mechanism, which would convert this compound into 3-(chloromethyl)-2-bromo-5-chloropyridine. This chloromethyl derivative is a valuable intermediate, as the chlorine atom on the methyl group is highly susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of functionalities such as amines, cyanides, azides, and thiols.

It is important to control the reaction conditions, as harsh chlorinating agents can potentially lead to the substitution of the bromo group on the pyridine ring. figshare.com

| Starting Material | Reagent | Product |

| This compound | Thionyl Chloride (SOCl₂) | 3-(Chloromethyl)-2-bromo-5-chloropyridine |

Directed C-H Functionalization Strategies for Pyridines

The direct functionalization of carbon-hydrogen (C-H) bonds in pyridine rings represents a powerful and atom-economical approach for the synthesis of complex derivatives. nih.gov However, the inherent electronic properties of the pyridine nucleus make regioselective functionalization, particularly at the meta position, a significant synthetic hurdle. nih.govresearchgate.net

Meta-Selective C-H Functionalization in Pyridine Systems

Achieving meta-selective C-H functionalization in pyridines is a formidable challenge due to the ring's electronic landscape, which typically favors reactions at the ortho and para positions. nih.govresearchgate.net For a substrate like this compound, the C-4 and C-6 positions are the most electronically activated for deprotonation or metalation. However, advanced strategies have emerged to override this inherent reactivity. These methods often rely on the use of specialized directing groups or transition-metal catalysis. researchgate.net While no specific examples of meta-C-H functionalization of this compound are documented, general principles suggest that the hydroxymethyl group could potentially be modified to act as a directing group, guiding a catalyst to the C-4 position.

Recent reviews have highlighted various methods for pyridine meta-C-H functionalization, including the use of directing groups, non-directed metalation, and temporary dearomatization strategies. nih.gov These approaches aim to overcome the intrinsic reactivity of the pyridine ring.

| Strategy | Description | Potential Applicability to this compound |

| Directing Groups | A functional group is installed that chelates to a metal catalyst, positioning it to activate a specific C-H bond. | The hydroxymethyl group could be silylated or otherwise modified to direct a catalyst to the C-4 position. |

| Non-Directed Metalation | Strong bases can deprotonate the most acidic C-H bond, which is often not the meta position in pyridines. | This is unlikely to be selective for the meta position in the target compound due to the electron-withdrawing halogens. |

| Temporary Dearomatization | The pyridine ring is temporarily converted into a non-aromatic, electron-rich intermediate, enabling regioselective functionalization. | This strategy holds promise for functionalizing the C-4 or C-6 positions, which are meta to the nitrogen. |

Temporary Dearomatization Approaches for C-H Functionalization

A particularly innovative strategy for achieving meta-selective C-H functionalization of pyridines involves temporary dearomatization. researchgate.netnih.gov This approach transiently converts the flat, electron-poor pyridine into a non-aromatic, electron-rich dihydropyridine (B1217469) intermediate. mit.edu This intermediate can then undergo regioselective functionalization, often with electrophiles, at positions that were previously unreactive. Subsequent rearomatization restores the pyridine ring, now bearing a new substituent at the meta position.

One common method involves the reaction of the pyridine with an activating agent, such as a chloroformate, followed by reduction to a 1,4-dihydropyridine. This intermediate can then react with an electrophile at the C-4 position. While this has not been explicitly demonstrated on this compound, the principles of this strategy are broadly applicable to a range of pyridine derivatives. mit.edudntb.gov.ua The presence of the bromo and chloro substituents on the target molecule would likely influence the stability and reactivity of the dihydropyridine intermediate.

A general representation of a temporary dearomatization-functionalization sequence is shown below:

This dearomatization-rearomatization sequence offers a powerful tool for accessing pyridine derivatives that are difficult to obtain through classical methods. nih.govrsc.org

Intramolecular Cyclization Pathways and Ring Transformations

The arrangement of functional groups in this compound, specifically the hydroxymethyl group at C-3 and the bromine atom at C-2, presents an ideal scaffold for intramolecular cyclization reactions to form fused heterocyclic systems. Such transformations are valuable for the construction of complex molecular architectures from relatively simple starting materials.

A highly plausible transformation for this compound is its conversion into a furo[3,2-b]pyridine (B1253681) derivative. This can be envisioned to occur via an intramolecular Williamson ether synthesis. The reaction would likely proceed by deprotonation of the hydroxymethyl group with a suitable base to form an alkoxide. This nucleophilic oxygen could then displace the adjacent bromide at the C-2 position of the pyridine ring in an intramolecular nucleophilic aromatic substitution (SNAr) reaction.

An analogous transformation has been reported in the synthesis of furo[2,3-b]pyridines, where an alkoxide displaces a 2-chloro substituent on a pyridine ring. nih.gov Although the regiochemistry of the starting materials and products differs, the fundamental chemical principle of intramolecular cyclization via SNAr is directly comparable.

The proposed cyclization of this compound is depicted in the following scheme:

The resulting 5-chloro-furo[3,2-b]pyridine is a versatile intermediate that could be further functionalized. The chlorine atom at the 5-position can participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The fused furan (B31954) ring can also undergo its own set of chemical transformations. The synthesis of related furo[2,3-b]pyridine (B1315467) and furo[3,2-d]pyrimidine (B1628203) systems has been documented, highlighting the utility of such fused heterocycles in medicinal chemistry. nih.govresearchgate.net

The table below summarizes the key aspects of this potential intramolecular cyclization.

| Starting Material | Reagents and Conditions | Product | Key Transformation |

| This compound | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | 5-Chloro-furo[3,2-b]pyridine | Intramolecular Williamson ether synthesis via SNAr |

This intramolecular cyclization represents a powerful strategy for rapidly building molecular complexity from the readily available this compound, providing access to a class of fused heterocyclic compounds with potential applications in various fields of chemical research.

Applications of 2 Bromo 5 Chloropyridin 3 Yl Methanol in Complex Molecule Synthesis

Role as a Privileged Scaffold in Drug Discovery and Development

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyridine (B92270) ring is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic drugs. acs.orgsigmaaldrich.com (2-Bromo-5-chloropyridin-3-yl)methanol is a prime exemplar of a chemical intermediate that provides access to this privileged structure.

The strategic placement of bromo, chloro, and methanol (B129727) functional groups on the pyridine core allows for sequential and regioselective reactions. This functionalization is crucial for generating libraries of diverse compounds, a key strategy in modern drug discovery. acs.org The differential reactivity of the bromine and chlorine atoms, for instance, can be exploited in various cross-coupling reactions to introduce molecular complexity. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, further expanding the synthetic possibilities. The utility of this compound as a launchpad for developing complex, biologically active molecules is demonstrated by its application in the synthesis of therapeutic agents such as Ubrogepant. portico.orglookchem.com

Synthesis of Biologically Active Pyridine Derivatives

The true value of this compound is highlighted by its role as a starting material in the synthesis of targeted, biologically active pyridine derivatives.

While spirocyclic systems are of significant interest in medicinal chemistry, and adrenomedullin (B612762) receptor subtype 2 (AM2) is a known therapeutic target, a review of available scientific literature did not yield specific examples of Spiro[indene-pyrrolopyridine] compounds being synthesized directly from this compound.

A significant application of this compound is its use as a key intermediate in the synthesis of Ubrogepant, a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist approved for the acute treatment of migraine, a prevalent neurological disorder. portico.orgnih.gov The synthesis pathway leverages the compound's functional groups to construct a more complex picolinaldehyde derivative, which is a crucial precursor to the final drug substance.

The initial step in this multi-stage synthesis involves the protection of the hydroxyl group of this compound. portico.orgtdcommons.org This is followed by a metal-halogen exchange and formylation to introduce the aldehyde functionality, demonstrating the compound's utility in building sophisticated molecular architectures for treating neurological conditions. portico.org

Table 1: Synthesis of Ubrogepant Intermediate from this compound

| Step | Reactant(s) | Reagent(s) | Product | Description |

| 1 | This compound | 3,4-dihydro-2H-pyran (DHP), H₂SO₄ | 2-(((2-bromo-5-chloropyridin-3-yl)methoxy)methyl)tetrahydro-2H-pyran (THP ether) | O-Protection of the primary alcohol to prevent interference in subsequent steps. portico.orgtdcommons.org |

| 2 | THP ether from Step 1 | i-PrMgCl·LiCl, then Dimethylformamide (DMF) | 5-chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde | Ortholithiation followed by trapping with an electrophile (DMF) to install the key aldehyde group. portico.org |

Research has shown that certain pyridine derivatives possess promising biological activities, including anti-thrombolytic and biofilm inhibitory properties. plos.org For example, a study involving the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) produced novel pyridine derivatives with significant biofilm inhibition against Escherichia coli and notable anti-thrombolytic effects. plos.org However, it is important to note that this study used a different, though structurally related, pyridine starting material. While this suggests the potential of the broader pyridine scaffold for these applications, specific literature detailing the synthesis of analogs with these activities directly from this compound was not identified.

Construction of Fused and Bridged Heterocyclic Systems

The synthesis of fused and bridged heterocyclic systems is a major focus in organic chemistry due to their presence in many biologically active compounds. Pyridine derivatives are often used as precursors for such structures. However, a review of the scientific literature did not reveal specific published examples where this compound was used as the starting material for the construction of fused or bridged heterocyclic systems.

Integration into Scaffold-Based Molecular Design and Library Synthesis

The chemical architecture of this compound makes it an ideal substrate for scaffold-based molecular design and the synthesis of compound libraries. The presence of three distinct functional points—a bromo group, a chloro group, and a hydroxymethyl group—allows for a programmed and diverse functionalization strategy.

Chemoselective transformations can be employed to modify one site while leaving the others intact. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be selectively performed at the more reactive bromine position. google.com The remaining chlorine atom can then be subjected to a different coupling reaction or a nucleophilic substitution. Concurrently, the hydroxymethyl group can be oxidized to an aldehyde to enable reductive aminations or converted to a leaving group for nucleophilic displacement, as demonstrated in the synthesis of the Ubrogepant intermediate. portico.org This synthetic versatility allows for the generation of a large number of structurally diverse molecules from a single, readily accessible scaffold, which is a cornerstone of modern medicinal chemistry and drug discovery.

Combinatorial Chemistry Approaches for Diversification

The trifunctional nature of this compound makes it an exemplary scaffold for combinatorial chemistry, enabling the rapid generation of large, diverse libraries of compounds. The differential reactivity of the bromo, chloro, and hydroxymethyl groups allows for a stepwise and selective functionalization strategy.

The bromine atom at the C2 position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at this position. The chlorine atom at the C5 position can also undergo similar cross-coupling reactions, typically under more forcing conditions, or can be a site for nucleophilic aromatic substitution. The hydroxymethyl group at the C3 position serves as a convenient handle for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid, which can then be further elaborated.

A hypothetical combinatorial library synthesis starting from this compound is depicted below. This strategy allows for the creation of a multitude of analogs by varying the building blocks at each diversification point.

Table 1: Hypothetical Combinatorial Library Synthesis from this compound

| Step | Reaction Type | Reagents and Conditions | Diversification Point | Potential Building Blocks |

| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | R¹ at C2-position | Substituted phenyls, heteroaryls |

| 2 | Etherification | Alkyl halide, base | R² from hydroxymethyl | Alkyl chains, benzyl (B1604629) groups, etc. |

| 3 | Suzuki Coupling | Heteroarylboronic acid, Pd catalyst, base | R³ at C5-position | Pyridines, pyrimidines, etc. |

This table illustrates a potential three-step diversification strategy. In practice, the order of these steps can be altered to access different chemical space and to accommodate the compatibility of the functional groups.

The ability to introduce three independent points of diversity from a single, readily accessible starting material is a significant advantage in the quest for new bioactive molecules. This approach facilitates the exploration of a vast chemical space, increasing the probability of identifying hit compounds with desired biological activities. The synthesis of pyrazolopyridines with antiproliferative activity from substituted picolines is an example of how a core pyridine structure can be utilized to generate a focused library of compounds for screening nih.gov. Similarly, palladium-catalyzed Suzuki cross-coupling reactions have been effectively used to produce novel series of pyridine derivatives from bromo-pyridine precursors mdpi.com.

Scaffold-Constrained Molecular Generation for Lead Optimization

In the process of lead optimization, the goal is to refine the structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties. The rigid nature of the pyridine ring in this compound makes it an excellent scaffold for this purpose. A scaffold provides a fixed three-dimensional framework upon which functional groups can be systematically varied to probe the structure-activity relationship (SAR) of a compound series.

The defined geometry of the trisubstituted pyridine core of this compound allows for the precise orientation of substituents in space. This is crucial for optimizing interactions with a biological target, such as the active site of an enzyme or a receptor binding pocket. The concept of "scaffold decoration," where a core molecular framework is elaborated with various functional groups, is a powerful strategy in medicinal chemistry for enhancing the biological activity and physicochemical properties of a lead compound lead-discovery.dechemrxiv.org.

For instance, if a lead compound containing a substituted pyridine moiety is identified, this compound can be used to systematically explore the chemical space around the initial hit. By varying the substituents at the C2, C3, and C5 positions, medicinal chemists can fine-tune the electronic, steric, and lipophilic properties of the molecule to achieve optimal target engagement and a favorable drug-like profile.

Table 2: Application of this compound in Lead Optimization

| Lead Compound Feature | Corresponding Modification on Scaffold | Rationale |

| Hydrophobic pocket interaction | Introduction of lipophilic groups at R¹, R², or R³ | Enhance binding affinity through hydrophobic interactions. |

| Hydrogen bond donor/acceptor | Incorporation of polar groups at R¹, R², or R³ | Optimize electrostatic interactions with the target. |

| Steric clash with target | Variation of substituent size at R¹, R², or R³ | Improve binding by alleviating unfavorable steric hindrance. |

| Metabolic instability | Modification of metabolically labile sites | Enhance in vivo stability and pharmacokinetic profile. |

This table outlines how the different positions on the this compound scaffold can be systematically modified to address common challenges encountered during lead optimization.

The strategic use of such a constrained scaffold allows for a more rational and efficient approach to lead optimization compared to more flexible systems, where the conformational ambiguity of the molecule can complicate the interpretation of SAR data.

Advanced Spectroscopic and Computational Investigations of 2 Bromo 5 Chloropyridin 3 Yl Methanol and Its Derivatives

Spectroscopic Characterization in Reaction Monitoring and Structure Elucidation

The unambiguous identification and characterization of (2-Bromo-5-chloropyridin-3-yl)methanol are fundamental for its application in synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating its molecular structure and for monitoring its formation in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of this compound is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the hydroxymethyl group. The two aromatic protons on the pyridine (B92270) ring would appear as doublets due to spin-spin coupling. Their chemical shifts would be influenced by the deshielding effects of the electronegative bromine and chlorine atoms, as well as the nitrogen atom in the pyridine ring. The methylene protons (-CH₂OH) would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, with a chemical shift characteristic of a primary alcohol attached to an aromatic ring. The hydroxyl proton (-OH) would present as a broad singlet, and its chemical shift would be concentration and solvent dependent.

For comparison, the ¹H NMR spectrum of the precursor, 2-bromo-5-chloropyridine, shows two aromatic protons. chemicalbook.com The addition of the hydroxymethyl group at the 3-position in this compound would alter the electronic environment and thus the chemical shifts of these protons.

¹³C NMR spectroscopy would provide information on the carbon skeleton. The spectrum should display six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the hydroxymethyl group. The chemical shifts of the ring carbons would be significantly affected by the attached halogens and the hydroxymethyl substituent. For instance, the carbon atom attached to the bromine (C-2) and the carbon attached to the chlorine (C-5) would exhibit chemical shifts influenced by the electronegativity and heavy atom effect of the halogens. Data for the related compound 5-bromo-2-chloropyridine (B1630664) shows distinct resonances for each of the five carbon atoms in the pyridine ring. chemicalbook.com

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.5 - 8.5 | 120 - 150 | d |

| Aromatic CH | 7.5 - 8.5 | 120 - 150 | d |

| -CH₂OH | ~4.7 | ~60 | s or d |

| -OH | Variable | - | br s |

| C-Br | - | ~110-120 | s |

| C-Cl | - | ~145-155 | s |

| C-CH₂OH | - | ~130-140 | s |

Note: These are estimated values based on general principles and data from similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, typical for alcohols and subject to hydrogen bonding. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹. The C-O stretching vibration of the primary alcohol would be observed in the 1000-1260 cm⁻¹ region. The spectrum would also feature characteristic peaks for the pyridine ring, including C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range. The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹. nih.gov FTIR spectroscopy is also a powerful tool for reaction monitoring, for instance in observing the formation of Grignard reagents from halogenated pyridines, by tracking the disappearance of the C-X (halogen) bond absorbance. nih.gov In-situ FTIR can provide real-time information on reaction kinetics, the presence of intermediates, and the influence of reaction parameters. nih.gov

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight of 222.47 g/mol . sigmaaldrich.comavantorsciences.com A characteristic feature of compounds containing bromine and chlorine is the isotopic pattern of the molecular ion peak. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This would result in a complex isotopic cluster for the molecular ion, which is a powerful diagnostic tool for confirming the presence of these halogens. Fragmentation patterns would likely involve the loss of the hydroxymethyl group, the halogen atoms, and cleavage of the pyridine ring, providing further structural information. For example, a common fragmentation pathway for brominated compounds is the loss of the bromine atom. docbrown.info

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and potential reaction mechanisms of molecules like this compound. While specific DFT studies on this exact molecule are not prevalent in the searched literature, the principles can be applied, and data from related halogenated pyridines can offer valuable context.

Electronic Structure Analysis and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. nih.govthermofisher.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the lone pairs of the oxygen and halogen atoms. The LUMO is likely to be a π* orbital of the pyridine ring, with significant contributions from the carbon atoms bonded to the electronegative halogen atoms. The presence of the electron-withdrawing bromine and chlorine atoms would lower the energy of the LUMO, making the pyridine ring susceptible to nucleophilic attack. The HOMO-LUMO gap for related pyridine derivatives has been shown to be a key factor in their reactivity. irjweb.comresearchgate.net The specific functional used in DFT calculations can significantly impact the calculated HOMO-LUMO gap, with functionals like B3LYP often being employed. reddit.com

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the most negative potential is expected to be located around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and coordination to metal ions. europa.eu The oxygen atom of the hydroxyl group would also exhibit a region of negative potential. Regions of positive potential are anticipated around the hydrogen atoms of the hydroxyl and aromatic groups. The halogen atoms, despite their high electronegativity, can exhibit a region of positive potential along the C-X bond axis (a "sigma-hole"), which can lead to halogen bonding. nih.gov

Interactive Data Table: Predicted Reactivity Descriptors for Halogenated Pyridines

| Descriptor | General Trend for Halogenated Pyridines | Implication for this compound |

| HOMO Energy | Decreases with increasing electronegativity of substituents. | Moderate electron-donating ability. |

| LUMO Energy | Decreases with electron-withdrawing substituents. | Increased electrophilicity of the pyridine ring. |

| HOMO-LUMO Gap | Generally large, indicating stability. | Kinetically stable but reactive under appropriate conditions. |

| MEP (Negative) | Localized on the nitrogen and oxygen atoms. | Primary sites for electrophilic attack and hydrogen bonding. |

| MEP (Positive) | Localized on hydrogens and potentially on halogens (sigma-hole). | Susceptible to nucleophilic attack and halogen bonding. |

Note: These are generalized trends and the actual values for the specific compound require dedicated computational studies.

Mechanistic Insights into Reaction Pathways and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying intermediates, and characterizing transition states. For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, DFT can provide valuable insights.

For instance, in a nucleophilic aromatic substitution reaction, DFT can be used to model the approach of a nucleophile to the pyridine ring, the formation of the Meisenheimer complex (a reaction intermediate), and the departure of the leaving group. The calculated activation energies for different pathways can help predict the regioselectivity of the reaction.

Transition state theory, in conjunction with DFT, allows for the calculation of reaction rates and the understanding of the factors that control them. The geometry and vibrational frequencies of the transition state are critical for this analysis. While no specific mechanistic studies for this compound were found, the principles of transition state analysis are well-established for related systems.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial for its physical properties and its interactions in a biological context.

Conformational Analysis: The primary conformational flexibility in this compound arises from the rotation around the C3-C(methylene) bond and the C-O bond of the hydroxymethyl group. DFT calculations can be used to determine the relative energies of different conformers and to identify the most stable conformations. nih.gov The orientation of the hydroxymethyl group with respect to the pyridine ring can be influenced by intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom at position 1 or the bromine atom at position 2.

Intermolecular Interactions: In the solid state, this compound is expected to form a network of intermolecular interactions. Hydrogen bonding involving the hydroxyl group is likely to be a dominant interaction, with the hydroxyl group acting as both a donor and an acceptor. The pyridine nitrogen can also act as a hydrogen bond acceptor.

Furthermore, the presence of bromine and chlorine atoms introduces the possibility of halogen bonding. nih.goveuropa.eunih.gov A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the sigma-hole) and a nucleophilic site on an adjacent molecule, such as the nitrogen or oxygen atom. youtube.com These interactions can play a significant role in determining the crystal packing of the molecule. Theoretical studies on halopyridines have shown that these halogen bonding interactions can be significant. ju.edu.jo

In Silico Molecular Design and Property Prediction

The this compound scaffold and its derivatives are of interest in drug discovery due to the prevalence of the pyridine moiety in many pharmaceuticals. nih.govrsc.org In silico methods are increasingly used to guide the design and optimization of new drug candidates.

Virtual Screening and Ligand Design Incorporating the Pyridylmethanol Scaffold

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov The pyridylmethanol scaffold can be used as a query in virtual screening campaigns to identify new potential inhibitors for various targets, such as kinases. nih.gov The specific substitution pattern of this compound, with its defined vectoral display of hydrogen bond donors and acceptors and hydrophobic and halogen-bonding regions, can be used to generate pharmacophore models for virtual screening.

Ligand Design: Ligand-based drug design focuses on the analysis of known active compounds to derive a pharmacophore model that defines the essential structural features required for biological activity. This model can then be used to design new molecules with improved properties. The this compound scaffold can serve as a starting point for ligand design. The bromine and chlorine atoms can be replaced with other functional groups to modulate the electronic properties, solubility, and binding affinity of the molecule. This process, known as "scaffold hopping," can lead to the discovery of novel chemical series with improved therapeutic potential. nih.gov For instance, pyridine derivatives have been successfully developed as inhibitors of cyclin-dependent kinase 2 (CDK2) through such approaches. nih.gov

Predictive Modeling for Structure-Activity Relationships (SAR) and Selectivity

The development of novel therapeutic agents based on the this compound scaffold necessitates a deep understanding of the relationship between the chemical structure of its derivatives and their biological activity. Predictive modeling, encompassing quantitative structure-activity relationship (QSAR) and pharmacophore modeling, provides a rational framework for elucidating these relationships and guiding the design of more potent and selective compounds. ewha.ac.krnih.gov

Computational approaches are instrumental in identifying the key molecular features that govern the biological activity of a series of compounds. cam.ac.uk For the derivatives of this compound, predictive models can be constructed to correlate their structural or physicochemical properties with their observed biological effects, such as enzyme inhibition or receptor binding affinity. These models are not only descriptive, explaining the observed SAR, but also predictive, enabling the estimation of the activity of yet-to-be-synthesized analogs.

A hypothetical study on a series of this compound derivatives, targeting a specific protein kinase, could involve the synthesis of analogs with modifications at various positions of the pyridine ring and the methanol (B129727) substituent. The in vitro inhibitory activities of these compounds would then be used to develop predictive models.

For instance, a 2D-QSAR study could be performed to derive a mathematical equation that relates the biological activity (e.g., pIC50) to a set of calculated molecular descriptors. rsc.org These descriptors can be categorized as electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals radii), and hydrophobic (e.g., logP). An example of a derived QSAR equation might be:

pIC50 = -0.25 * (logP)^2 + 1.5 * logP + 0.8 * σ_meta - 0.5 * MR_para + 5.0

This equation would suggest a parabolic relationship with hydrophobicity, a positive correlation with the electron-withdrawing character of a substituent at the meta position, and a negative correlation with the bulkiness of a substituent at the para position.

To further refine the understanding of the SAR, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) could be employed. ewha.ac.kr CoMFA aligns the series of molecules and calculates their steric and electrostatic fields. The resulting contour maps would highlight regions in 3D space where modifications to the chemical structure are likely to enhance or diminish biological activity. For the this compound scaffold, a CoMFA model might reveal that:

Sterically favorable regions around the methanol group suggest that larger substituents could enhance binding, possibly through increased van der Waals interactions with a hydrophobic pocket in the target protein.

Electropositive favorable regions near the pyridine nitrogen indicate that substituents that increase the positive potential in this area could lead to stronger interactions with negatively charged residues in the active site.

Negative electrostatic potential favored near the chloro and bromo substituents would underscore the importance of these halogen atoms in forming specific interactions, such as halogen bonds, with the protein. acs.org

The predictive power of such models allows for the virtual screening of a large library of potential derivatives, prioritizing the synthesis of compounds with the highest predicted potency.

Selectivity is another critical aspect that can be addressed through predictive modeling. By developing separate QSAR models for the primary target and off-target proteins, it is possible to identify molecular descriptors that are key to achieving selectivity. For example, a model for a closely related off-target kinase might show a negative correlation with a particular steric parameter that is positively correlated with activity against the primary target. This would suggest that introducing bulkier substituents at that position could enhance selectivity.

The following interactive data table presents hypothetical data for a series of this compound derivatives and their predicted inhibitory activity and selectivity, based on a fictional QSAR model.

| Compound ID | R1 (at C4) | R2 (at C6) | logP | Molar Refractivity (MR) | Predicted pIC50 (Target A) | Predicted pIC50 (Target B) | Selectivity Index (A/B) |

| 1 | H | H | 2.5 | 45.2 | 6.8 | 5.2 | 39.8 |

| 2 | F | H | 2.6 | 45.1 | 7.1 | 5.3 | 63.1 |

| 3 | CH3 | H | 3.0 | 50.5 | 7.5 | 5.5 | 100.0 |

| 4 | OCH3 | H | 2.8 | 51.3 | 7.3 | 5.8 | 31.6 |

| 5 | H | CH3 | 3.1 | 50.5 | 6.5 | 6.0 | 3.2 |

| 6 | H | Cl | 3.2 | 50.3 | 6.3 | 6.1 | 1.6 |

This data illustrates how systematic modifications to the core structure can influence both potency and selectivity. For instance, the introduction of a methyl group at the C4 position (Compound 3) leads to a significant increase in predicted activity against Target A, while a similar modification at the C6 position (Compound 5) is predicted to be less favorable for Target A and also reduces selectivity. The fluorine substitution at C4 (Compound 2) also appears to enhance potency and selectivity. Such predictive models are invaluable tools in the iterative process of lead optimization, enabling a more focused and efficient search for drug candidates with improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Bromo-5-chloropyridin-3-yl)methanol, and what reaction conditions are critical for yield optimization?

- Methodology : The compound is typically synthesized via bromination of a chloropyridine precursor using agents like N-bromosuccinimide (NBS) under catalytic conditions (e.g., Pd/C). A coupling reaction with a methanol derivative follows, requiring inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C). Solvent selection (e.g., DMF or THF) significantly impacts reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is standard .

- Key Parameters : Monitor reaction progress using TLC and confirm purity via HPLC (>95%). Yield optimization hinges on stoichiometric ratios of brominating agents and avoidance of over-bromination side reactions.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substituent positions and confirms hydroxyl group presence. IR spectroscopy verifies O-H stretching (~3200–3500 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond angles and halogen placement.

- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (222.47 g/mol) and isotopic patterns for Br/Cl .

Advanced Research Questions

Q. What strategies address contradictions in spectral data during structural elucidation?

- Methodology : Conflicting NMR peaks (e.g., overlapping signals) require 2D techniques (COSY, HSQC) to assign protons and carbons unambiguously. For crystallographic discrepancies (e.g., twinned data), iterative refinement in SHELXL and validation via R-factor convergence (<5%) are critical . Computational tools (DFT) model electron density maps to resolve positional uncertainties in halogen atoms .

Q. How can computational chemistry predict the reactivity of this compound in substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) evaluate electrophilic aromatic substitution (EAS) sites. Bromine’s electron-withdrawing effect directs nucleophilic attack to the 3-position, while the hydroxyl group stabilizes intermediates via hydrogen bonding. Solvent effects (PCM models) predict reaction pathways in polar aprotic media .

Q. What experimental designs optimize regioselectivity in derivatization reactions of this compound?

- Methodology :

- Protection/Deprotection : Temporarily protect the hydroxyl group with TBSCl to prevent undesired oxidation during bromine substitution.

- Catalytic Screening : Test Pd(0)/Cu(I) systems for Suzuki-Miyaura coupling; monitor regioselectivity via LC-MS.

- DoE (Design of Experiments) : Vary temperature (25–100°C), solvent polarity (DMF vs. toluene), and catalyst loading to map optimal conditions .

Q. How does the steric and electronic profile of this compound compare to its structural analogs?

- Methodology : Compare Hammett σ values for Br (−0.23) and Cl (+0.11) to assess electronic effects. Steric maps (using Mercury software) quantify substituent bulk. For example, replacing Br with CF₃ (as in (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol) increases steric hindrance but enhances lipophilicity (logP ↑0.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.